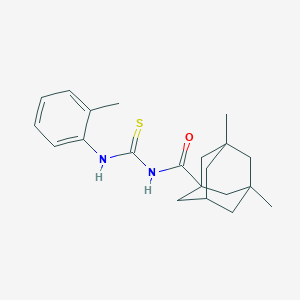
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea typically involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 2-methylphenylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiourea moiety can undergo oxidation to form sulfonyl derivatives.
Reduction: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohols.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thiourea derivatives are often studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in various biological pathways.
Medicine
Medicinally, thiourea compounds have been explored for their potential as antiviral, antibacterial, and anticancer agents. The adamantane core is known for its antiviral properties, suggesting that this compound might have similar applications.
Industry
In industry, thiourea derivatives are used in the production of polymers, dyes, and other materials
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors. The adamantane core could interact with hydrophobic pockets in proteins, while the thiourea moiety might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-3-phenylthiourea: Lacks the adamantane core but has a similar thiourea structure.
3-(3,5-Dimethyladamantane-1-carbonyl)-1-phenylthiourea: Similar structure but with a different aromatic substituent.
Uniqueness
The presence of the adamantane core in 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea distinguishes it from other thiourea derivatives. This unique structure could confer specific properties, such as enhanced stability or unique biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-14-6-4-5-7-16(14)22-18(25)23-17(24)21-10-15-8-19(2,12-21)11-20(3,9-15)13-21/h4-7,15H,8-13H2,1-3H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYIKJFOERHOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

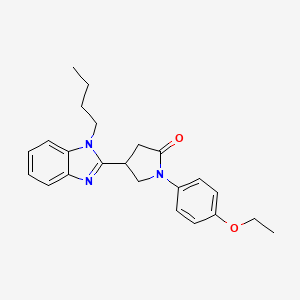
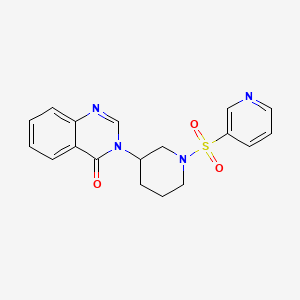
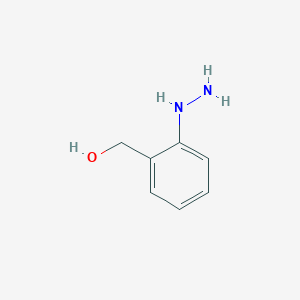
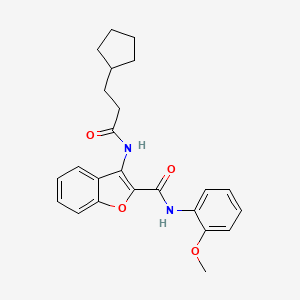
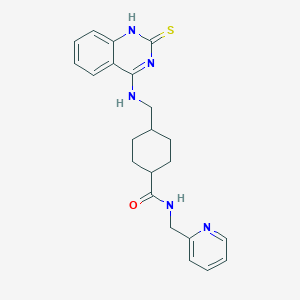


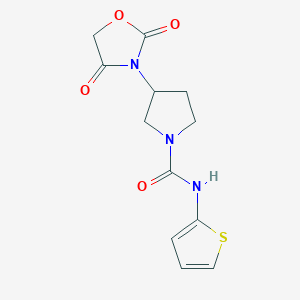
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)
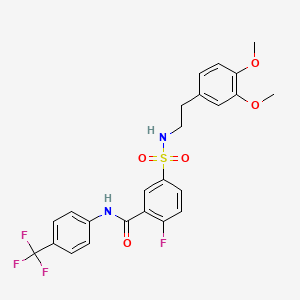
![[(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2609375.png)
![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)
![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)
